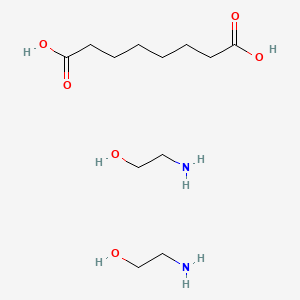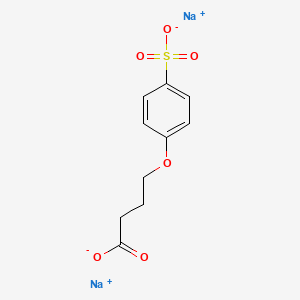
1-(Morpholinocarbonyl)-4-(2-sulphonatoethyl)pyridinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(吗啉羰基)-4-(2-磺酰乙基)吡啶鎓是一种以其独特结构和性质而闻名的化合物。它具有连接到吡啶鎓环上的吗啉羰基,并带有磺酰乙基取代基。
准备方法
合成路线和反应条件
1-(吗啉羰基)-4-(2-磺酰乙基)吡啶鎓的合成通常涉及吗啉与吡啶鎓衍生物在受控条件下的反应。该反应在合适的溶剂和催化剂的存在下进行,以促进所需产物的形成。反应条件,如温度和pH值,被仔细监测,以确保高收率和纯度。
工业生产方法
该化合物的工业生产可能涉及使用自动化反应器和连续流系统进行大规模合成。该过程经过优化,以实现最高效率和成本效益。实施质量控制措施以确保最终产品的稳定性和质量。
化学反应分析
反应类型
1-(吗啉羰基)-4-(2-磺酰乙基)吡啶鎓经历各种化学反应,包括:
氧化: 该化合物可以被氧化成不同的氧化态。
还原: 还原反应可以将其转化为较低的氧化态。
取代: 磺酰乙基可以在特定条件下被其他官能团取代。
常用试剂和条件
氧化剂: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原剂: 硼氢化钠和氢化铝锂是常用的还原剂。
取代试剂: 卤化剂和亲核试剂用于取代反应。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能产生亚砜或砜,而还原可能产生醇或胺。
科学研究应用
1-(吗啉羰基)-4-(2-磺酰乙基)吡啶鎓具有广泛的科学研究应用,包括:
化学: 用作有机合成和催化的试剂。
生物学: 研究其作为生物化学探针和酶抑制研究的潜力。
医学: 探索其在药物开发和诊断工具中的治疗潜力。
工业: 用于生产特种化学品和材料。
作用机制
1-(吗啉羰基)-4-(2-磺酰乙基)吡啶鎓的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可以与酶和受体结合,调节其活性并导致各种生物学效应。确切的途径和靶标取决于特定的应用和使用环境。
相似化合物的比较
类似化合物
甲基丙烯酸2-磺酰乙酯钠: 以其高水溶性和表面稳定性而闻名.
1,1'-(1,2-苯撑双(亚甲基))双(2-(2-磺酰乙基)吡啶鎓): 具有类似的结构元素,并用于各种工业应用.
独特性
1-(吗啉羰基)-4-(2-磺酰乙基)吡啶鎓因其官能团的独特组合而脱颖而出,这些官能团赋予其特定的反应性和性质。其吗啉羰基与其他类似化合物相比提供了独特的化学行为,使其在专业应用中具有价值。
属性
CAS 编号 |
65411-60-1 |
|---|---|
分子式 |
C12H16N2O5S |
分子量 |
300.33 g/mol |
IUPAC 名称 |
2-[1-(morpholine-4-carbonyl)pyridin-1-ium-4-yl]ethanesulfonate |
InChI |
InChI=1S/C12H16N2O5S/c15-12(14-6-8-19-9-7-14)13-4-1-11(2-5-13)3-10-20(16,17)18/h1-2,4-5H,3,6-10H2 |
InChI 键 |
BOPPSXQLPUJZRQ-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C(=O)[N+]2=CC=C(C=C2)CCS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl [[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-methoxy-phosphoryl]formate](/img/structure/B12732939.png)
![N-[2-(3,4-diethoxyphenyl)-2-methoxyethyl]-1-methylpyrrolidin-2-imine](/img/structure/B12732948.png)
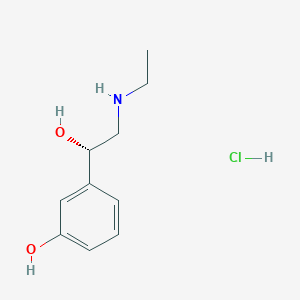
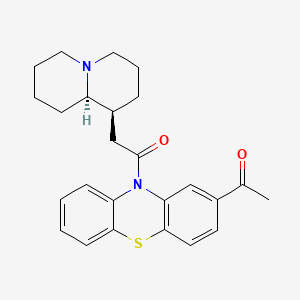

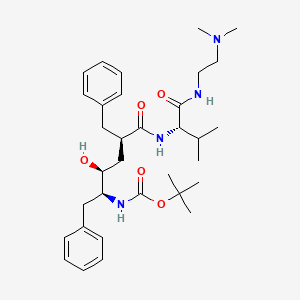
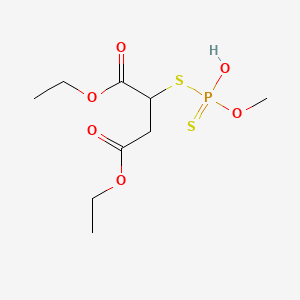
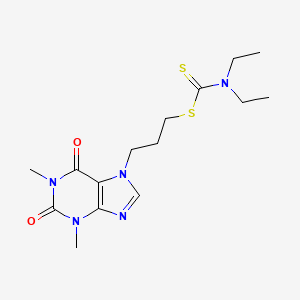
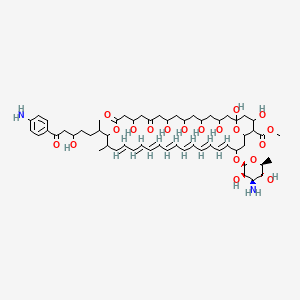

![(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid](/img/structure/B12732989.png)
